(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol
Description
Architectural Significance of Bridged Bicyclic Ethers in Chemical Space
Bridged bicyclic molecules are chemical structures that feature two rings sharing three or more atoms. wikipedia.orgyoutube.com This arrangement creates a rigid, three-dimensional framework that is distinct from the more flexible nature of open-chain or simple monocyclic compounds. The 7-oxabicyclo[2.2.1]heptane system, also known as 7-oxanorbornane, is a classic example of a bridged bicyclic ether, characterized by a six-membered ring constrained by a one-atom oxygen bridge. wikipedia.orgresearchgate.net
The architectural significance of these structures in chemical space is multifaceted:
Conformational Rigidity : Unlike flexible aliphatic rings, the bridged structure locks the molecule into a well-defined conformation. This rigidity is crucial as it reduces the entropic penalty in binding events, making these scaffolds valuable in the design of ligands for biological receptors. The oxanorbornane moiety is often used as a rigid subunit in the construction of biologically interesting molecules. researchgate.net
Three-Dimensional Complexity : The non-planar structure of bridged bicyclic ethers allows chemists to orient substituents in precise spatial arrangements (e.g., endo, exo, syn, anti). qmul.ac.uk This provides a powerful method for exploring the three-dimensional space required for molecular recognition and biological activity. This process can convert simple, planar heterocycles into complex products in a single transformation. nih.govacs.org
Foundation in Natural Products : The 7-oxabicyclo[2.2.1]heptane core is present in a range of natural products, including cantharidin (B1668268) and lembyne A, many of which exhibit interesting biological activity. researchgate.netresearchgate.net Nature's use of this framework underscores its utility and stability.
Utility in Materials Science : The incorporation of rigid bicyclic structures into polymers can impart desirable physical properties. For instance, the ring-opening polymerization of bicyclic ethers can yield crystalline polymers with significantly higher melting points compared to polymers derived from their monocyclic counterparts. mdpi.com
The synthesis of these complex architectures can be challenging, but various methods have been developed, ranging from photochemical cyclizations to transannular cyclization reactions. acs.orgnih.gov The inherent strain in these bicyclic systems can also be harnessed for further chemical transformations, such as strain-directed bridge cleavage to access other complex ring systems. acs.org
Defining the (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol System: A Key Chiral Synthon
This compound is a specific, enantiomerically pure compound belonging to the 7-oxabicyclo[2.2.1]heptane family. Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology, as different enantiomers of a molecule can have vastly different effects. hilarispublisher.comhilarispublisher.com A chiral synthon is a molecular fragment that is used to introduce a specific stereocenter into a target molecule during a synthesis.
The compound this compound is defined by the precise stereochemical configuration at its three chiral centers, as designated by the Cahn-Ingold-Prelog (CIP) priority rules (1R, 2S, 4S). This specific arrangement of atoms in space is crucial to its function as a synthon.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₆H₁₀O₂ | nih.gov |
| Molecular Weight | 114.14 g/mol | nih.gov |
| CAS Number | 15573-17-8 | nih.govchemicalbook.com |
As a key chiral synthon, this molecule serves as a valuable starting material in asymmetric synthesis. Several 7-oxanorbornane derivatives can be readily prepared in an enantiomerically enriched form and are extremely useful for the total synthesis of natural products and bioactive compounds like rare sugars and monosaccharide mimetics. researchgate.netresearchgate.net For example, the closely related (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid is a key precursor in the scalable synthesis of an A2a receptor antagonist. researchgate.net The utility of this compound lies in the ability to use its pre-defined stereochemistry to direct the formation of new stereocenters in subsequent reactions, ensuring the final product is obtained as a single enantiomer. It is a useful intermediate for the preparation of other norbornanes and oxobicyclo[2.2.1]heptenones. chemicalbook.com
Historical Context and Evolution of Synthetic Strategies for 7-Oxabicyclo[2.2.1]heptane Derivatives
The construction of the 7-oxabicyclo[2.2.1]heptane framework has been a topic of interest for decades, leading to the development of a range of synthetic strategies.
The most common and historically significant route to this bicyclic system is the Diels-Alder reaction between furan (B31954) (acting as the diene) and various dienophiles. researchgate.netresearchgate.net This cycloaddition reaction provides a powerful and often stereoselective method for creating the core structure. For instance, the reaction of furan with maleic anhydride, followed by reduction, is a classic method to produce derivatives of this system. rug.nl Intramolecular versions of the Diels-Alder reaction have also been employed to create the 7-oxabicyclo[2.2.1]heptane moiety with high diastereoselectivity. researchgate.netrsc.org
Over time, synthetic methodologies have evolved to offer alternative and often more sophisticated approaches. These newer methods can provide access to substitution patterns that are difficult to achieve through the traditional Diels-Alder approach.
| Method | Description | Key Features |
|---|---|---|
| Diels-Alder Cycloaddition | Reaction of furan with an olefinic or acetylenic dienophile. researchgate.netresearchgate.net | Classic, versatile, often high stereoselectivity. |
| Acid-Catalyzed Cyclization | Treatment of a corresponding cis-epoxycyclohexanol with acid to induce ring closure. google.com | High yield of the exo-hydroxy configuration. google.com |
| Oxidative Cyclization | Successive treatment of a 3-cyclohexen-1-ol (B1583433) with an oxidizing agent and acid. google.com | Effects epoxidation followed by cyclization. google.com |
| Gold(I)-Catalyzed Cycloisomerization | A sequential reaction involving gold(I)-catalyzed cycloisomerization of alkynediols followed by a semi-pinacol rearrangement. researchgate.net | Highly regio- and stereoselective; a modern approach. researchgate.net |
| Ring Rearrangement Metathesis (RRM) | Olefin metathesis applied to reshape existing ring systems into complex frameworks. researchgate.net | Atom-economic process that can deliver complex structures not easily assembled by other methods. researchgate.net |
These evolving strategies, from the foundational Diels-Alder reaction to modern transition-metal-catalyzed processes, have significantly expanded the chemist's toolbox. They allow for the efficient and selective synthesis of a wide array of 7-oxabicyclo[2.2.1]heptane derivatives, enabling their continued use in cutting-edge research in medicine and materials.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWCIYSWHNWHQ-HCWXCVPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-17-8 | |
| Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of 1r,2s,4s 7 Oxabicyclo 2.2.1 Heptan 2 Ol
Hydroxyl Group Transformations
The secondary alcohol moiety in (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is the primary site for a variety of chemical modifications. These transformations allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives.
Esterification Reactions (e.g., Fisher Esterification)
The conversion of the hydroxyl group to an ester is a fundamental transformation. While classical Fischer esterification using carboxylic acids and a strong acid catalyst is a standard method, enzymatic catalysis offers a highly selective alternative. Lipase-catalyzed reactions, for instance, can achieve high enantioselectivity in the acylation of related 7-oxabicyclo[2.2.1]heptene skeletons. researchgate.net In a representative enzymatic acetylation, a racemic alcohol can be selectively acetylated to yield an enantio-pure acetate. researchgate.net
Table 1: Representative Lipase-Catalyzed Acetylation
| Reactant | Reagent | Catalyst | Solvent | Product | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| Racemic 7-oxabicyclo[2.2.1]hept-2-ene derivative | Vinyl Acetate | Candida antarctica Lipase B (CALB) | Pentane | (+)-Acetate derivative | 40 | >98 |
Etherification Reactions
The synthesis of ethers from this compound can be readily achieved under standard Williamson ether synthesis conditions. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate, which is then treated with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups. google.com
A typical procedure involves dissolving the alcohol in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of sodium hydride. The reaction mixture is stirred to allow for the formation of the sodium alkoxide. Subsequently, an alkylating agent, such as benzyl (B1604629) chloride, is added to yield the corresponding ether. google.com
Table 2: Example of Etherification Reaction
| Substrate | Base | Alkylating Agent | Solvent | Product |
|---|---|---|---|---|
| (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane | Sodium Hydride (50%) | Benzyl Chloride | Dimethylformamide (DMF) | 2-exo-(benzyloxy)-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane |
Regioselective Oxidation to Ketones and Subsequent Reduction
The secondary alcohol of the title compound can be oxidized to the corresponding ketone, 7-Oxabicyclo[2.2.1]heptan-2-one. A variety of oxidizing agents can be employed for this purpose. For instance, Swern oxidation conditions, utilizing oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534), effectively convert the exo-alcohol to the ketone. google.com
This ketone can then serve as a precursor for the synthesis of the endo-alcohol diastereomer through stereoselective reduction. The reduction of the ketone with a hydride reducing agent, such as sodium borohydride, typically proceeds with high stereoselectivity, yielding the thermodynamically more stable endo-alcohol. google.com This oxidation-reduction sequence provides a valuable route to access the alternative diastereomer of the starting alcohol.
Table 3: Oxidation-Reduction Sequence
| Step | Substrate | Reagents | Product |
|---|---|---|---|
| Oxidation | exo-Hydroxy-7-oxabicyclo[2.2.1]heptane derivative | Oxalyl chloride, DMSO, Triethylamine | 7-Oxabicyclo[2.2.1]heptan-2-one derivative |
| Reduction | 7-Oxabicyclo[2.2.1]heptan-2-one derivative | Sodium Borohydride (NaBH4) | endo-Hydroxy-7-oxabicyclo[2.2.1]heptane derivative |
Deoxygenation Methodologies (e.g., Barton-McCombie Reaction)
The complete removal of the hydroxyl group, or deoxygenation, can be accomplished via the Barton-McCombie reaction. nrochemistry.com This two-step radical-based method provides a powerful tool for replacing the C-O bond with a C-H bond. organic-chemistry.org
The first step involves the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate ester. This is achieved by treating the alcohol with a base (e.g., sodium hydride), followed by carbon disulfide (CS2), and then methyl iodide (MeI). nrochemistry.com In the second step, the xanthate is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical chain carrier, most commonly tributyltin hydride (Bu3SnH) or the less toxic tris(trimethylsilyl)silane (B43935) ((TMS)3SiH). nrochemistry.comresearchgate.net The tributylstannyl radical abstracts the thiocarbonyl group, generating an alkyl radical intermediate which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product. nrochemistry.com
Table 4: General Steps of Barton-McCombie Deoxygenation
| Step | Reaction | Typical Reagents |
|---|---|---|
| 1 | Formation of Xanthate Ester | NaH, CS2, MeI |
| 2 | Radical Deoxygenation | Bu3SnH, AIBN, Toluene (reflux) |
Bridged Ether Ring Manipulations
The strained 7-oxabicyclo[2.2.1]heptane core is susceptible to ring-opening reactions under various conditions, providing access to highly functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives.
Oxa Ring Opening Reactions
The ether linkage of the bicyclic system can be cleaved through several methodologies, including reductive and photochemical methods. Photoinduced electron transfer from triethylamine (Et3N) to 7-oxabicyclo[2.2.1]heptan-2-ones can generate the corresponding 3-hydroxycyclohexanone (B1200884) derivatives. epfl.ch This process involves the formation of a radical anion, which undergoes β-scission of the C-O bond to form an oxy-radical anion, ultimately leading to the ring-opened product upon protonation. thieme-connect.de
Reductive ring-opening provides another pathway. While direct reductive cleavage of the alcohol is less common, the corresponding ketone can undergo reductive opening. acs.org Furthermore, nickel-catalyzed asymmetric reductive ring-opening of related unsaturated oxabicyclic alkenes with hydride sources like diisobutylaluminium hydride (DIBAL-H) yields enantiomerically enriched cyclohexenols, highlighting a powerful strategy for accessing chiral cyclohexanoids from this scaffold. scholaris.ca Acid-catalyzed ring-opening is also a known transformation for this class of compounds, typically leading to functionalized cyclohexene (B86901) or cyclopentane derivatives depending on the substrate and reaction conditions.
Table 5: Examples of Oxa Ring Opening Reactions
| Method | Substrate Type | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Photochemical | 7-Oxabicyclo[2.2.1]heptan-2-one | Triethylamine (Et3N), UV light | 3-Hydroxycyclohexanone |
| Catalytic Reductive Opening | Oxabicyclic Alkenes | Nickel Catalyst, Chiral Ligand, DIBAL-H | Chiral Cyclohexenols |
| Acid-Catalyzed | 7-Oxabicyclo[2.2.1]heptane | Protic or Lewis Acids | Functionalized Cyclohexanes/Cyclopentanes |
Carbon-Carbon Bond Cleavage within the Bicyclic Framework
Beyond the cleavage of the C-O ether bond, methods also exist for the scission of C-C bonds within the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net These reactions often exploit the inherent strain of the bicyclic system and can be initiated by radical intermediates.
One notable method involves the β-scission of alkoxyl radicals. sonar.ch Generation of an alkoxyl radical at a suitable position on the bicyclic frame can lead to the cleavage of an adjacent C-C bond. For example, an alkoxyl radical generated from a derivative of 7-oxabicyclo[2.2.1]heptan-2-ol could fragment through cleavage of the C1-C2 or C2-C3 bond, depending on the substitution pattern and the stability of the resulting radical. This approach transforms the rigid bicyclic structure into more flexible, functionalized cyclopentane or cyclohexane derivatives. sonar.ch Such strain-directed bridge cleavage has been applied to the synthesis of complex molecules like carba-sugars. csic.es
Directed C-H Functionalization and Substituent Introduction
Directing group-assisted C-H functionalization has emerged as a powerful strategy for the precise and efficient modification of complex molecules. This approach allows for the selective activation of otherwise unreactive C-H bonds, enabling the introduction of new functional groups with high levels of regio- and stereocontrol.
Palladium-catalyzed C-H activation is a premier tool for forging new carbon-carbon bonds. In the context of the 7-oxabicyclo[2.2.1]heptane system, a directing group can be used to achieve highly selective β-(hetero)arylation. researchgate.netresearchgate.net Researchers have demonstrated that an 8-aminoquinoline (B160924) amide, installed at the C2 position, can effectively direct a palladium catalyst to activate the C-H bonds at the β-position (C3). researchgate.net
This reaction proceeds with complete diastereoselectivity, yielding exclusively the exo-arylated products. researchgate.net The methodology is robust, tolerating a wide range of aryl and heteroaryl iodides as coupling partners, with arylated products formed in yields up to 99% and heteroarylated products in up to 88%. researchgate.netcancer.gov Subsequent cleavage of the 8-aminoquinoline directing group provides access to valuable 3-dimensional fragments for applications in medicinal chemistry. researchgate.netcancer.gov
| Aryl/Heteroaryl Iodide | Product Yield (%) | Reference |
| 4-Iodoanisole | 99 | researchgate.net |
| 4-Iodotoluene | 96 | researchgate.net |
| 1-Iodo-4-(trifluoromethyl)benzene | 82 | researchgate.net |
| 1-Iodo-3-methoxybenzene | 99 | researchgate.net |
| 2-Iodothiophene | 88 | researchgate.net |
| 3-Iodopyridine | 71 | researchgate.net |
Another effective strategy for derivatization involves the introduction of a reactive functional group that serves as a "handle" for subsequent chemical modifications. A chloromethyl group, for instance, can be incorporated into a substituent attached to the 7-oxabicyclo[2.2.1]heptane core. ontosight.ai
This chloromethyl group provides a reactive electrophilic site that can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups, such as amines, alcohols, thiols, or cyanides, thereby enabling the synthesis of a diverse library of compounds from a common intermediate. This approach significantly enhances the synthetic utility of the bicyclic scaffold for applications in materials science and pharmaceutical development. ontosight.ai
Preparation of Functionalized Derivatives (e.g., Dicarboximide, Carboxylic Acid Derivatives)
The strategic derivatization of this compound is crucial for synthesizing a variety of functionalized molecules with potential applications in medicinal chemistry and materials science. The inherent stereochemistry of this bicyclic alcohol provides a valuable scaffold for creating complex molecular architectures. Key derivatization strategies focus on the transformation of the hydroxyl group into other functional moieties, such as dicarboximides and carboxylic acids, thereby expanding the synthetic utility of the parent compound.
Dicarboximide Derivatives
Dicarboximide derivatives of the 7-oxabicyclo[2.2.1]heptane framework are of significant interest due to their potential biological activities. The synthesis of these derivatives typically involves the reaction of a 7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide core with various amines. ontosight.ai The dicarboximide moiety enhances the molecule's chemical reactivity and can be pivotal for its biological function. ontosight.ai
For instance, N-substituted dicarboximide derivatives can be prepared from the corresponding anhydride. The introduction of different substituents on the nitrogen atom of the dicarboximide ring allows for the modulation of the compound's physicochemical properties, which can influence its pharmacokinetic and pharmacodynamic profiles. ontosight.ai
Table 1: Examples of Dicarboximide Derivative Synthesis
| Derivative Name | Starting Material | Key Reagents | Application |
|---|---|---|---|
| N-(m-chloro-o-tolyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride | m-chloro-o-toluidine | Potential agricultural or pharmaceutical agent ontosight.ai |
Carboxylic Acid Derivatives
The conversion of the hydroxyl group of this compound to a carboxylic acid function opens up a plethora of synthetic possibilities. The resulting (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules, including thromboxane (B8750289) A2 receptor antagonists. google.com
A scalable and enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid has been developed, highlighting its importance as a precursor. researchgate.net Enzymatic resolution has been successfully employed to obtain the enantiomerically pure carboxylic acid. researchgate.netuniovi.es This chiral carboxylic acid can then be further elaborated. For example, it can be converted into an ethyl ester, which serves as a precursor for the synthesis of (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester, a pharmaceutical intermediate. researchgate.net
The carboxylic acid functionality allows for a wide range of subsequent chemical transformations, including esterification, amidation, and reduction to the corresponding alcohol, further diversifying the accessible derivatives.
Table 2: Synthesis and Reactions of Carboxylic Acid Derivatives
| Compound Name | Starting Material | Key Transformation | Reagents | Resulting Product |
|---|---|---|---|---|
| (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | This compound | Oxidation | Oxidizing agents | Carboxylic acid google.comuni.lu |
| (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester | (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | Esterification | Ethanol, Acid catalyst | Ethyl ester researchgate.net |
These derivatization strategies underscore the versatility of this compound as a chiral building block for the synthesis of a diverse array of functionalized molecules.
Advanced Applications of 1r,2s,4s 7 Oxabicyclo 2.2.1 Heptan 2 Ol As a Versatile Synthetic Intermediate
Chiral Building Block (Chiron) in Complex Molecule Total Synthesis
The utility of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol and its derivatives as chirons is well-documented, offering efficient pathways to a diverse array of intricate structures. researchgate.net The inherent rigidity of the 7-oxabicyclo[2.2.1]heptane skeleton allows for a high degree of stereocontrol in subsequent chemical transformations. researchgate.net
Access to Polyhydroxylated Scaffolds and Ring Systems
The 7-oxabicyclo[2.2.1]heptane framework serves as a valuable template for the synthesis of polyhydroxylated carbocyclic compounds. A notable strategy involves the transformation of nitrohexofuranoses into cyclopentylamines through the intramolecular cyclization to form 2-oxabicyclo[2.2.1]heptane derivatives. nih.gov Subsequent controlled opening of this bicyclic system provides access to polyhydroxylated carbocyclic β-amino acids, which can be incorporated into peptides. nih.gov This methodology highlights the utility of the oxabicyclo[2.2.1]heptane core in creating densely functionalized cyclopentane (B165970) rings with high stereocontrol. nih.gov
The stereoselective synthesis of various polyhydroxylated systems benefits from the predictable reactivity of the 7-oxabicyclo[2.2.1]heptane skeleton. nih.gov For instance, the ring-opening of these bicyclic compounds, triggered by acids, bases, or metals, can yield functionalized cyclohexenes and cyclohexenols, which are precursors to a variety of polyhydroxylated structures. lookchem.com
Precursor for Glycomimetics, Rare Sugars, Monosaccharides, and Disaccharide Mimetics
Enantiomerically pure 7-oxabicyclo[2.2.1]heptyl derivatives, often referred to as "naked sugars," are powerful chirons for the synthesis of rare sugars and their analogues. researchgate.netepfl.ch This "naked sugar" approach allows for the preparation of both enantiomers of a target molecule with equal ease, offering significant flexibility. epfl.ch The predictable high stereoselectivity of reactions involving these bicyclic intermediates facilitates the creation of a wide range of molecular diversity. researchgate.netepfl.ch
General methods have been developed to transform these derivatives into rare monosaccharides, carbasugars, and even more complex structures like C-disaccharides and imino-C-disaccharides. epfl.ch The synthesis of monosaccharide and disaccharide mimics is of significant interest as these molecules can act as inhibitors for glycosidases or glycosyltransferases, making them potential therapeutic agents. researchgate.net For example, a C-disaccharide designed as a mimetic for the repeating unit of hyaluronic acid has been synthesized, demonstrating the utility of these approaches. nih.gov The synthesis of a sucrose-mimicking disaccharide from the rare monosaccharides D-allose and D-psicose further illustrates the potential in creating functional sweeteners. mdpi.com
Intermediate in the Synthesis of Precursors to Pharmacologically Relevant Compound Classes (e.g., Cyclophellitol, Validamycin A, GS4104)
The 7-oxabicyclo[2.2.1]heptane framework is a key structural element in the synthesis of several pharmacologically important compounds.
Cyclophellitol: Derivatives of 7-oxabicyclo[2.2.1]hept-5-ene are crucial intermediates in the synthesis of Cyclophellitol, a compound with anti-HIV properties. google.com The synthesis involves a stereodivergent approach starting from the Diels-Alder adduct of furan (B31954) and acrylic acid, highlighting the importance of the bicyclic precursor. acs.org
Validamycin A: This antibiotic's synthesis also utilizes intermediates derived from 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. google.com Specifically, DL-Validamine and its analogues have been synthesized from the Diels-Alder adduct of acrylic acid and furan. researchgate.net
GS4104 (Oseltamivir): The anti-influenza drug oseltamivir (B103847) (Tamiflu), with the developmental code GS4104, is another significant therapeutic agent whose synthesis can be traced back to 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. google.com The synthesis of this neuraminidase inhibitor often originates from the Diels-Alder reaction of furan. nih.gov
| Compound | Pharmacological Relevance | Key Synthetic Precursor |
|---|---|---|
| Cyclophellitol | Anti-HIV | 7-Oxabicyclo[2.2.1]hept-5-ene derivatives google.com |
| Validamycin A | Antibiotic | endo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid researchgate.netgoogle.com |
| GS4104 (Oseltamivir) | Anti-influenza | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives google.com |
Precursor for Bridged Bicyclic Lactones
Chiral bridged nih.govthieme-connect.comthieme-connect.com bicyclic lactones are important structural motifs found in various pharmaceutically and biologically active compounds. nih.gov The synthesis of these lactones can be achieved through various methods, including Baeyer-Villiger oxidation, esterification, and halolactonization. nih.gov An efficient method for the enantioselective construction of these lactones bearing a quaternary stereocenter involves a rhodium-catalyzed asymmetric hydroformylation, intramolecular cyclization, and subsequent oxidation of cyclopent-3-en-1-ols, which can be derived from 7-oxabicyclo[2.2.1]heptane precursors. nih.gov
Utility in Solid-Phase Oligonucleotide Synthesis as Universal Linkers
In solid-phase oligonucleotide synthesis, particularly for producing 3'-modified oligonucleotides, universal linkers attached to a solid support are widely employed. thieme-connect.com Derivatives of 7-oxabicyclo[2.2.1]heptane have been ingeniously designed to serve this purpose.
Design and Evaluation of Benzo-Fused 7-Oxabicyclo[2.2.1]heptane-2,3-diol Derivatives
Researchers have designed, synthesized, and evaluated benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diol derivatives as novel universal linkers for solid-phase oligonucleotide synthesis. thieme-connect.com These linkers exhibit several advantageous properties compared to conventional linkers. thieme-connect.com
Key Features and Findings:
Comparable Reactivity: The designed linkers demonstrate reactivity comparable to that of conventional universal linkers for the release of the desired oligonucleotides. thieme-connect.com
Enhanced Stability: These materials possess a more robust structure under the basic conditions typically used in oligonucleotide synthesis. thieme-connect.com
Hydrophobic Properties: The benzo-fused derivatives exhibit greater hydrophobicity relative to conventional linkers, which can aid in the purification of the synthesized oligonucleotides. nih.gov
Byproduct Characterization: When diphenyl-substituted (terphenyl) and phenanthrene-type (PT) linkers are utilized, cyclic phosphodiesters derived from the linker units are detected as byproducts after the release of the oligonucleotides. thieme-connect.com
Broad Applicability: The phenanthrene-type (PT) linker, in particular, is applicable to various oligonucleotide syntheses using both controlled pore glass (CPG) and polystyrene (PS) resins. thieme-connect.comnih.gov
These findings suggest that the PT linker can serve as a viable alternative to conventional universal linkers in solid-phase oligonucleotide synthesis. thieme-connect.com
| Property | Benzo-Fused Derivatives | Conventional Linkers |
|---|---|---|
| Reactivity for Oligonucleotide Release | Comparable thieme-connect.com | Standard |
| Stability under Basic Conditions | More robust thieme-connect.com | Less stable |
| Hydrophobicity | Higher thieme-connect.comnih.gov | Lower |
| Applicable Solid Supports | CPG and PS resins thieme-connect.comnih.gov | Varies |
Contributions to Agrochemical and Specialty Chemical Development
The rigid, stereochemically defined structure of this compound and its derivatives serves as a crucial building block in the synthesis of complex molecules, particularly in the agrochemical sector. Its utility is prominently demonstrated in the production of herbicides. The 7-oxabicyclo[2.2.1]heptane framework is a key component of the herbicide cinmethylin (B129038), a compound developed in the early 1980s for controlling grass weeds. jst.go.jp
The synthesis of cinmethylin and its analogues relies on intermediates derived from the 7-oxabicyclo[2.2.1]heptane skeleton. For example, research has demonstrated the synthesis of optically active cinmethylin from precursors that share this core structure. jst.go.jp The process often involves the chemical transformation of a related compound, 2-exo-hydroxy-1,4-cineole, which possesses the same bicyclic ether system and serves as a key intermediate in the manufacturing of cinmethylin. Studies have focused on creating various analogues by introducing different substituents to the core structure to evaluate and optimize herbicidal activity. jst.go.jpnih.gov This highlights the role of the oxabicycloheptane framework as a foundational structure for developing new and effective agrochemicals.
The development of these agrochemicals involves multi-step synthetic pathways where the stereochemistry of the bicyclic intermediate is critical for the final product's biological activity. The table below details key compounds in this class and their primary application.
| Compound Name | Core Scaffold | Primary Application |
| Cinmethylin | 7-Oxabicyclo[2.2.1]heptane | Herbicide jst.go.jp |
| 2-exo-hydroxy-1,4-cineole | 7-Oxabicyclo[2.2.1]heptane | Intermediate for Cinmethylin |
| C3/C5-Substituted Cinmethylin Analogs | 7-Oxabicyclo[2.2.1]heptane | Research in Herbicidal Activity jst.go.jpnih.gov |
Scaffold for Generating Stereochemically Defined Molecular Diversity
The concept of diversity-oriented synthesis (DOS) aims to efficiently produce a wide range of structurally diverse molecules, which is crucial for discovering new bioactive compounds. beilstein-journals.org The 7-oxabicyclo[2.2.1]heptane skeleton, found in this compound, is an exemplary scaffold for such synthetic strategies. Its rigid, three-dimensional structure provides a fixed anchor point from which a variety of functional groups can be projected in well-defined spatial orientations. researchgate.net This controlled stereochemistry is essential for exploring the structure-activity relationships (SAR) of new chemical entities in fields like drug discovery. nih.gov
The value of the 7-oxabicyclo[2.2.1]heptane framework lies in its predictable reactivity and the ability to undergo controlled bond cleavages (C-O and C-C), allowing for its transformation into a wide array of other molecular structures. researchgate.net This makes it an extremely useful chiral building block for the asymmetric synthesis of complex natural products and bioactive compounds, including rare sugars and glycomimetics. researchgate.net The ease of synthesizing this core structure in an enantiomerically pure form, often through Diels-Alder reactions, further enhances its utility as a starting point for creating libraries of diverse compounds. researchgate.netresearchgate.net
Researchers leverage this scaffold to generate molecular diversity by systematically modifying it. For instance, directed palladium-catalyzed reactions can be used to attach various aryl and heteroaryl groups to the bicyclic framework with high diastereoselectivity. researchgate.net The resulting arylated products can serve as valuable fragments in drug discovery programs. researchgate.net This approach allows for the creation of a multitude of unique structures from a common starting material, as illustrated in the table below.
| Scaffold Modification Approach | Resulting Molecular Diversity | Potential Application |
| Directed Pd-catalysed β-(hetero)arylation | Arylated and heteroarylated bicyclic compounds researchgate.net | Fragment-based drug discovery researchgate.net |
| Ring-Opening Metathesis Polymerization (ROMP) | Carbohydrate-substituted polymers researchgate.net | Advanced materials |
| Lipase-catalyzed enantioselective reactions | Enantiopure trisubstituted bicyclic compounds researchgate.net | Chiral synthesis intermediates |
| Intramolecular SN2 reaction of epoxy alcohol precursors | Substituted 7-oxabicyclo[2.2.1]heptane derivatives researchgate.net | Synthesis of complex organic structures researchgate.net |
By using the 7-oxabicyclo[2.2.1]heptane system as a foundation, chemists can efficiently generate collections of complex and stereochemically defined molecules, significantly contributing to the fields of medicinal chemistry, materials science, and natural product synthesis. beilstein-journals.orgresearchgate.net
Computational and Mechanistic Investigations of 1r,2s,4s 7 Oxabicyclo 2.2.1 Heptan 2 Ol Chemistry
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for mapping the potential energy surfaces of chemical reactions. aip.org These calculations allow for the identification of stationary points, including reactants, products, intermediates, and, most critically, transition states. By determining the energies of these species, a detailed picture of a reaction's mechanism, kinetics, and thermodynamics can be constructed.
For reactions involving the 7-oxabicyclo[2.2.1]heptane skeleton, transition state analysis helps to explain observed selectivities. For instance, in cycloaddition or rearrangement reactions, several competing pathways may be available. Computational modeling can locate the transition state for each pathway and calculate its associated activation energy. The pathway with the lowest energy transition state is typically the one that is favored kinetically, thus determining the major product.
While specific transition state analyses for reactions of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol itself are not extensively detailed in the literature, studies on closely related systems provide insight. For example, in the tandem collectionscanada.gc.cacollectionscanada.gc.ca-sigmatropic rearrangement/[3+2] cycloaddition of substituted homoallylic nitrones to form aza-7-oxabicyclo[2.2.1]heptanes, computational studies can be used to model the energy barriers of the direct [3+2] cycloaddition versus the rearrangement pathway. nih.govnih.gov The relative energies of these competing transition states dictate the final heterocyclic skeleton formed. nih.govnih.gov The energy landscape reveals why certain substrates or conditions favor one mechanistic route over the other, providing a predictive framework for complex chemical transformations.
The fixed geometry of the 7-oxabicyclo[2.2.1]heptane system makes it an excellent platform for studying the factors that control regioselectivity and stereoselectivity. Computational methods can dissect the contributions of steric hindrance, orbital overlap, and electrostatic interactions that guide the outcome of a reaction.
Regioselectivity: In electrophilic additions to unsaturated 7-oxabicyclo[2.2.1]heptenes, remote substituents have been shown to exert significant control over which face of the double bond reacts. acs.org This control is attributed to through-bond and through-space electronic effects that stabilize the transition state of one regioisomeric pathway over another. Similarly, in the Ring-Opening Cross Metathesis (ROCM) of 2-cyano-7-oxanorbornenes, the regioselectivity is largely dependent on the substrate's stereochemistry (exo vs. endo substituent), which dictates the approach of the catalyst and the stability of the resulting metallacyclobutane intermediate. beilstein-journals.org
Stereoselectivity: The stereochemical outcome of reactions on this scaffold is often predictable and controllable. A notable example is the gold(I)-catalyzed cycloisomerization of alkynediols, which proceeds through a sequential semipinacol-type 1,2-alkyl migration to deliver highly substituted 7-oxabicyclo[2.2.1]heptanes with excellent stereoselectivity. researchgate.net Computational modeling of the reaction pathway can illuminate the origins of this high fidelity by analyzing the steric and electronic interactions in the key transition states. In another case, the intramolecular annulation of highly substituted homoallylic nitrones can be controlled to deliver one of two distinct heterocyclic skeletons, each with ≥20:1 stereoselection, by selectively partitioning the reaction pathway between a direct [3+2] cycloaddition and a tandem collectionscanada.gc.cacollectionscanada.gc.ca-rearrangement/[3+2] cycloaddition. nih.govnih.gov
| Reaction Type | System | Controlling Factors | Observed Selectivity | Reference |
| Intramolecular Annulation | Homoallylic Nitrones | Nitrone geometry, reaction pathway (direct [3+2] vs. tandem collectionscanada.gc.cacollectionscanada.gc.ca/[3+2]) | High stereoselection (≥20:1 dr) for distinct heterocyclic skeletons | nih.govnih.gov |
| ROCM | 2-Cyano-7-oxanorbornenes | Substrate stereochemistry (exo/endo), catalyst type | Regioselectivity is substrate-dependent; E/Z selectivity is catalyst-dependent | beilstein-journals.org |
| Gold(I)-Catalyzed Cycloisomerization | Alkynediols | Mechanism involving sequential 1,2-alkyl migration | High regio- and stereoselectivity in forming the bicyclic core | researchgate.net |
| Electrophilic Addition | Substituted 7-oxabicyclo[2.2.1]heptenes | Electronic effects of remote substituents | High regioselectivity based on substituent position and nature | acs.org |
Conformational Analysis and Stereoelectronic Effects within the Bridged System
The reactivity and properties of this compound are profoundly influenced by its three-dimensional structure. The bridged bicyclic system is conformationally rigid, but the orientation of substituents can have significant consequences due to powerful stereoelectronic effects.
Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org In the 7-oxabicyclo[2.2.1]heptane system, key effects include intramolecular hydrogen bonding, the anomeric effect, and negative hyperconjugation.
A ¹³C NMR study of exo-7-oxabicyclo[2.2.1]heptane-2-methanol, a compound closely related to the title alcohol, provided evidence for intramolecular hydrogen bonding between the bridge oxygen (O7) and the hydroxyl group of the substituent. oup.com This interaction locks the substituent into a specific conformation, which can influence the molecule's reactivity by altering the accessibility of certain reaction sites.
Furthermore, computational studies on related bicyclic systems highlight the importance of hyperconjugative interactions. collectionscanada.gc.ca For example, the interaction between a lone pair on an oxygen atom (nO) and an adjacent anti-periplanar sigma anti-bonding orbital (σC-X) is a classic anomeric effect that can stabilize certain conformations. collectionscanada.gc.ca These n → σ interactions, often termed negative hyperconjugation, are crucial for understanding substituent effects on reactivity, such as the stabilization of adjacent carbanions. collectionscanada.gc.ca DFT studies on conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides have been used to determine the energy-optimized structures of these molecules, revealing how the rigid backbone orients the amide side chains for specific functions, such as metal ion chelation. rsc.orgrsc.org
| Stereoelectronic Effect | Description | System of Study | Consequence | Reference |
| Intramolecular H-Bonding | Interaction between the bridge oxygen (O7) and a hydroxyl substituent. | exo-7-oxabicyclo[2.2.1]heptane-2-methanol | Locks substituent conformation; influences chemical shifts and reactivity. | oup.com |
| Anomeric Effect / Negative Hyperconjugation | Stabilizing n → σ* orbital interactions. | β-substituted sulfonyl 7-oxabicyclo[2.2.1]heptanes | Influences ground state geometry and stability of reactive intermediates (e.g., carbanions). | collectionscanada.gc.ca |
| Conformational Rigidity | The bridged bicyclic skeleton restricts bond rotation. | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides | Pre-organizes functional groups for specific interactions, e.g., metal chelation. | rsc.orgrsc.org |
In Silico Prediction of Reactivity and Design of Novel Transformations
Computational chemistry is increasingly used not only to explain observed phenomena but also to predict the reactivity of unknown compounds and to design novel chemical transformations. In silico methods allow for the high-throughput screening of potential substrates, catalysts, and reaction conditions, saving significant time and resources in the laboratory.
For the 7-oxabicyclo[2.2.1]heptane framework, in silico design has been applied to the development of molecules with specific biological or material properties. For example, DFT calculations were employed to understand the structure and binding properties of 7-oxabicyclo[2.2.1]heptane-based dicarboxamide ligands for actinide extraction. rsc.orgrsc.org By modeling the ligand-metal complex, researchers could rationalize the observed extraction efficiency and selectivity, providing a basis for the design of next-generation ligands with improved performance. rsc.orgrsc.org
Similarly, in the field of medicinal chemistry, the rational design of inhibitors often relies on computational modeling. The design of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives as selective inhibitors of the protein phosphatase PP5 was guided by understanding the spatial conformation required for binding. nih.gov Computational docking and molecular dynamics simulations can predict how a molecule like a substituted 7-oxabicyclo[2.2.1]heptanol will fit into an enzyme's active site, allowing chemists to design and synthesize new derivatives with enhanced potency and selectivity. This predictive power accelerates the discovery of new therapeutic agents and functional materials based on this versatile bicyclic scaffold.
Emerging Trends and Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol. Future research is intensely focused on developing synthetic pathways that are not only efficient but also environmentally benign.
Key Research Thrusts:
Catalytic Approaches: A shift from stoichiometric reagents to catalytic methods is a primary goal. This includes the use of transition-metal catalysts and organocatalysts to facilitate key transformations, such as the Diels-Alder reaction between furan (B31954) derivatives and dienophiles, which is a common route to the 7-oxabicyclo[2.2.1]heptane core. Catalytic processes reduce waste by requiring only small amounts of the catalyst, which can often be recycled and reused.
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to sustainable synthesis. Ideal reactions, such as cycloadditions, maximize atom economy. Research is aimed at designing synthetic sequences that rely heavily on addition and rearrangement reactions, minimizing the formation of byproducts.
Renewable Feedstocks: Efforts are underway to source starting materials from renewable biomass. For instance, furan and its derivatives can be derived from lignocellulosic biomass. Utilizing these bio-based feedstocks reduces the reliance on petrochemicals and contributes to a more sustainable chemical industry.
Greener Solvents and Conditions: The use of hazardous organic solvents is a major environmental concern. Research is exploring the use of greener alternatives, such as water, supercritical fluids, or ionic liquids, for the synthesis of bicyclic ethers. Additionally, solvent-free reaction conditions and microwave-assisted synthesis are being investigated to reduce reaction times, energy consumption, and waste generation.
Table 1: Comparison of Synthetic Strategies for Bicyclic Ethers
| Strategy | Traditional Methods | Emerging Sustainable Methods |
| Reagents | Often require stoichiometric amounts of reagents. | Employs catalytic amounts of metals or organocatalysts. |
| Atom Economy | Can be low due to protection/deprotection steps and wasteful reagents. | High, with an emphasis on addition and cycloaddition reactions. |
| Solvents | Typically uses volatile and often toxic organic solvents. | Focuses on water, ionic liquids, or solvent-free conditions. |
| Feedstocks | Primarily derived from petrochemicals. | Increasing use of biomass-derived starting materials. |
| Energy | Often requires prolonged heating. | Can utilize microwave irradiation or flow chemistry for efficiency. |
Expanding the Scope of Directed Functionalization Methodologies for Bicyclic Ethers
To fully exploit the potential of the 7-oxabicyclo[2.2.1]heptane scaffold, precise and selective methods for its functionalization are essential. Directed functionalization, where a directing group guides a reagent to a specific site on the molecule, is a powerful strategy for achieving this control.
Recent Advances:
C-H Bond Activation: A significant area of research is the direct functionalization of carbon-hydrogen (C-H) bonds. These bonds are ubiquitous in organic molecules, and their selective activation can dramatically shorten synthetic routes. For the 7-oxabicyclo[2.2.1]heptane framework, palladium-catalyzed C-H activation has been successfully employed. For example, using an 8-aminoquinoline (B160924) directing group attached to the scaffold, researchers have achieved diastereoselective β-arylation and heteroarylation, introducing aromatic and heteroaromatic groups at a specific position with high control ecnu.edu.cn.
Site-Selectivity: The rigid, three-dimensional structure of the bicyclic ether presents both challenges and opportunities for site-selective reactions. By carefully choosing catalysts and directing groups, it is possible to differentiate between various C-H bonds within the molecule. Future work will aim to develop a broader range of directing groups and catalytic systems to access different positions on the ring system, allowing for the synthesis of a diverse library of derivatives.
Strain-Release Functionalization: The inherent ring strain of the bicyclic system can be harnessed to drive specific chemical transformations. Methodologies based on strain-release could enable the installation of the bicyclic motif onto other molecules or facilitate unique functionalization pathways that are not accessible in more flexible systems.
Novel Catalyst Development for Enantioselective Transformations
The specific stereochemistry of this compound is crucial for its applications. Therefore, the development of new catalysts that can produce this single enantiomer with high purity is a major research focus.
Emerging Catalytic Systems:
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysts. Chiral small organic molecules, such as proline and its derivatives, can catalyze key bond-forming reactions with high enantioselectivity nih.govrsc.org. These catalysts are often cheaper, less toxic, and more stable than their metal-based counterparts. Their application in the asymmetric synthesis of oxabicyclo[2.2.1]heptane derivatives is an active area of investigation.
Chiral Lewis Acids: Lewis acid catalysts equipped with chiral ligands are effective in controlling the stereochemical outcome of cycloaddition reactions, such as the Diels-Alder reaction used to form the bicyclic core. Research is focused on designing new, more efficient, and selective chiral Lewis acid catalysts that can operate under mild conditions with low catalyst loadings.
Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. The use of enzymes, such as horse liver alcohol dehydrogenase, has been shown to provide enantiomerically pure chiral lactones from meso-oxabicyclic diols in a single step ecnu.edu.cn. Future research will likely explore the use of engineered enzymes and whole-cell systems to perform highly selective oxidations, reductions, and other transformations on the 7-oxabicyclo[2.2.1]heptane scaffold.
Table 2: Enantioselective Catalysis Approaches
| Catalyst Type | Advantages | Challenges |
| Chiral Metal Complexes | High activity and selectivity, well-established. | Potential for metal contamination, cost, air/moisture sensitivity. |
| Organocatalysts | Metal-free, often robust and inexpensive, environmentally benign. | Can require higher catalyst loadings, substrate scope may be limited. |
| Biocatalysts (Enzymes) | Extremely high enantioselectivity, mild reaction conditions. | Substrate specificity, operational stability, cost of enzyme production. |
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
The complexity of organic synthesis is increasingly being tackled with the aid of computational tools. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize how synthetic routes are designed and optimized.
Applications in Synthesis Design:
Retrosynthesis Prediction: AI-powered tools are being developed to predict viable retrosynthetic pathways for complex target molecules. By training on vast databases of known chemical reactions, these algorithms can suggest novel and efficient disconnection strategies that a human chemist might overlook deepai.orgresearchgate.netarxiv.org. This can significantly accelerate the design of synthetic routes to this compound and its derivatives.
Reaction Outcome and Enantioselectivity Prediction: Machine learning models can be trained to predict the outcome, yield, and enantioselectivity of a given reaction under specific conditions nih.govnih.govresearchgate.net. This predictive power allows for the in silico screening of numerous catalysts, substrates, and reaction parameters, saving significant time and resources in the laboratory. By identifying the key molecular features that govern selectivity, these models can guide the rational design of new and improved catalysts rsc.org.
Catalyst Design: Computational methods are being used to design novel enzyme and small-molecule catalysts from the ground up nih.govnih.govacs.org. By modeling the transition state of a desired reaction, researchers can design a catalyst active site that stabilizes this transition state, thereby accelerating the reaction and controlling its stereoselectivity. This approach holds great promise for creating bespoke catalysts for the synthesis of specific chiral molecules.
Exploration of this compound and its Derivatives in Advanced Materials Applications
The unique, rigid, and chiral structure of the 7-oxabicyclo[2.2.1]heptane core makes it an attractive building block for advanced materials with novel properties.
Potential Material Applications:
Polymers via ROMP: Oxanorbornene derivatives, which share the same core structure, are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP) ecnu.edu.cnacs.orgchemrxiv.orgnih.govyoutube.com. This polymerization technique, often initiated by Grubbs catalysts, allows for the synthesis of polymers with well-defined structures and molecular weights. The resulting polymers can exhibit high thermal stability, unique mechanical properties, and tailored functionalities depending on the substituents on the monomer acs.orgacs.org. The incorporation of the chiral alcohol functionality from this compound could lead to chiral polymers with applications in enantioselective separations or as chiral ligands in catalysis.
High-Performance Materials: Polymers derived from oxanorbornenes have shown exceptional mechanical properties, such as high tensile strength, and potential applications as thermal reprocessing materials and hot-melt adhesives acs.orgacs.org. The rigid bicyclic structure contributes to a high glass transition temperature and dimensional stability.
Biomaterials and Drug Delivery: The biocompatibility and functionality of polymers derived from this scaffold make them candidates for biomedical applications. They could be used to create biodegradable polymers for drug delivery systems, tissue engineering scaffolds, or advanced hydrogels.
Optical Materials: The defined three-dimensional structure of these compounds could be exploited in the design of materials with specific optical properties, such as chiral liquid crystals or materials for nonlinear optics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via stereoselective oxidation or reduction of bicyclic precursors. For example, 7-oxabicyclo[2.2.1]heptan-2-one can be reduced using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve the desired (1R,2S,4S) configuration. Reaction solvents (e.g., THF vs. MeOH) and temperature (0°C vs. RT) significantly impact enantiomeric excess. Monitoring via chiral HPLC or polarimetry is critical .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography provides definitive stereochemical assignment. Alternatively, NMR analysis (e.g., H-H NOESY) identifies spatial proximity of protons, such as correlations between the hydroxyl proton (C2) and bridgehead hydrogens (C1/C4). Computational modeling (DFT) further validates spatial arrangements .
Q. What are the primary challenges in isolating this compound from reaction mixtures?
- Methodological Answer : Co-elution of endo/exo isomers during column chromatography is common. Optimize separation using silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4) or chiral stationary phases. Analytical TLC with iodine staining aids in tracking fractions .
Advanced Research Questions
Q. How does the rigid bicyclic framework of this compound influence its reactivity in asymmetric catalysis?
- Methodological Answer : The compound’s fused ring system restricts conformational flexibility, enhancing enantioselectivity as a ligand. For example, coordination to transition metals (e.g., Zn or Cu) in catalytic systems amplifies steric effects, as shown in enantioselective diethylzinc additions (up to 75% ee). Kinetic studies (e.g., variable-temperature NMR) correlate ligand rigidity with reaction rates .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solubility and diffusion coefficients. Quantum mechanical calculations (e.g., COSMO-RS) predict logP (-0.3) and topological polar surface area (20.2 Ų), aligning with experimental HPLC retention times .
Q. How do solvent effects and pH impact the stability of this compound in aqueous solutions?
- Methodological Answer : Stability assays (HPLC-MS) reveal degradation via retro-Diels-Alder pathways in acidic conditions (pH < 3). Buffered solutions (pH 5–7) in aprotic solvents (e.g., DMSO) extend half-life (>72 hrs). Kinetic profiling at varying temperatures (Arrhenius plots) quantifies activation energy for decomposition .
Q. What contradictions exist in literature regarding the biological activity of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) arise from impurities in stereoisomeric mixtures. Rigorous purification (prep-HPLC) and stereochemical validation (circular dichroism) are essential. Comparative studies using enantiomerically pure samples (≥99% ee) clarify structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
